N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide
Description
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Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-17-5-4-6-19(15-17)25-23(29)22(28)24-16-21(27-13-11-26(2)12-14-27)18-7-9-20(30-3)10-8-18/h4-10,15,21H,11-14,16H2,1-3H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRLATFYZUYVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide is a synthetic compound notable for its complex structure and potential biological activities. The compound features an oxalamide backbone, which is significant in medicinal chemistry. It has been explored primarily for its inhibitory effects on ribosomal S6 kinase (RSK), a protein implicated in various cellular processes including growth, survival, and cancer progression.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 441.49 g/mol. The compound includes functional groups such as methoxy, piperazine, and aromatic rings, which are known to enhance biological activity and selectivity toward specific targets.
The primary mechanism of action for this compound involves the inhibition of RSK. RSK plays a crucial role in the signaling pathways that regulate cell proliferation and survival. By inhibiting RSK, the compound may disrupt these pathways, offering therapeutic potential in cancer treatment and other diseases characterized by dysregulated signaling.
Binding Studies
Interaction studies have demonstrated that this compound exhibits significant binding affinity to RSK. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking simulations have been employed to elucidate the binding mechanisms.
Biological Activity and Research Findings
Research has shown that compounds with similar structural motifs often exhibit a range of biological activities:
- Anticancer Activity : The compound's ability to inhibit RSK suggests potential anticancer properties. In vitro studies have indicated moderate cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : Similar compounds have demonstrated enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease, highlighting the therapeutic potential for neurodegenerative diseases and gastrointestinal disorders.
Case Studies
Several studies have explored the biological activity of related oxalamide derivatives:
- Cytotoxicity Studies : A recent study reported IC50 values ranging from 5.76 to 20.1 µM for related compounds against human tumor cell lines K562 and BEL-7402, indicating moderate cytotoxicity .
- Antibacterial Activity : Compounds bearing similar piperazine moieties have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
- Pharmacological Profiles : The presence of piperazine in related compounds has been linked to various pharmacological effects including anesthetic properties and glucose regulation .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Structure | 5.76 | Cytotoxicity (K562) |
| Compound B | Structure | 20.1 | Cytotoxicity (BEL-7402) |
| Compound C | Structure | Moderate | Antibacterial |
| Compound D | Structure | Strong | AChE Inhibition |
Q & A
Q. How are degradation pathways analyzed to ensure compound integrity in long-term studies?
- Methodological Answer :
- Forced Degradation : Expose to heat (60°C), light (UV-Vis), and humidity (75% RH) for 1–4 weeks.
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed oxalamide, demethylated piperazine).
- QbD Principles : Use DOE (Design of Experiments) to model stability under accelerated conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
